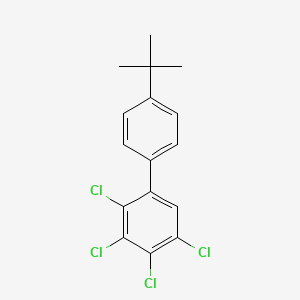![molecular formula C18H17N3O2 B14157088 [5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone CAS No. 352555-56-7](/img/structure/B14157088.png)
[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone is a complex organic compound with a unique structure that includes an imidazole ring, a methoxyphenyl group, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the amino group and the phenylmethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-(4-methoxyphenyl)-1-phenylpyrazole
- 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, [5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone exhibits unique structural features that contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
352555-56-7 |
|---|---|
Formule moléculaire |
C18H17N3O2 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
[5-amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C18H17N3O2/c1-12-20-18(19)16(17(22)13-6-4-3-5-7-13)21(12)14-8-10-15(23-2)11-9-14/h3-11H,19H2,1-2H3 |
Clé InChI |
JIZLNZPAMQAZNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N1C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3)N |
Solubilité |
19.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


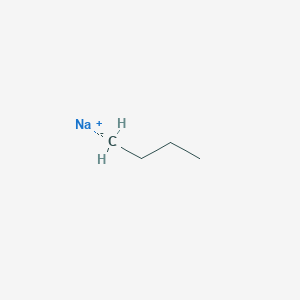
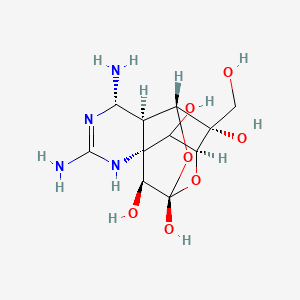
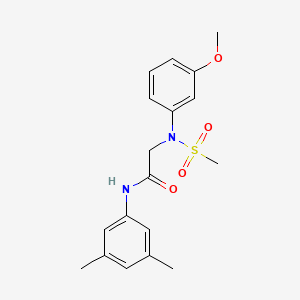

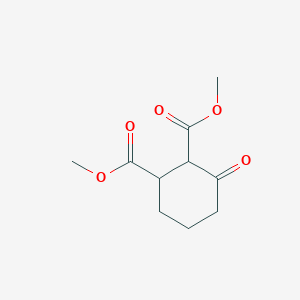
![(4aS,9bR)-2,8-dimethyl-5-[(4-nitrophenyl)sulfonyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14157049.png)
![2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B14157054.png)

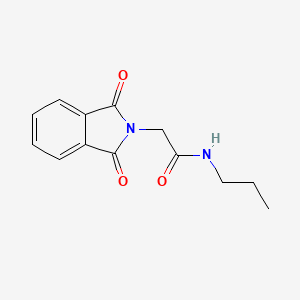

![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide](/img/structure/B14157076.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14157084.png)
![7-amino-5-(2,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14157096.png)
